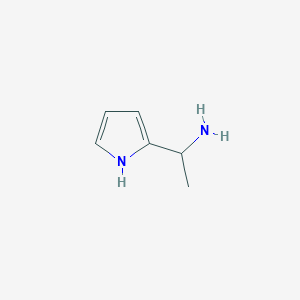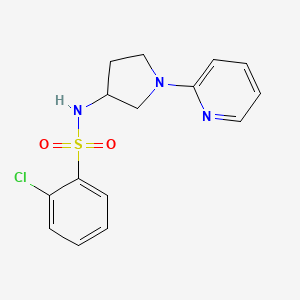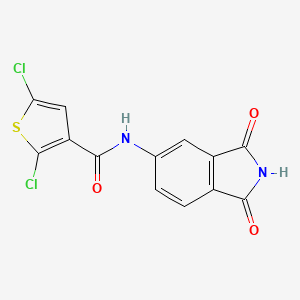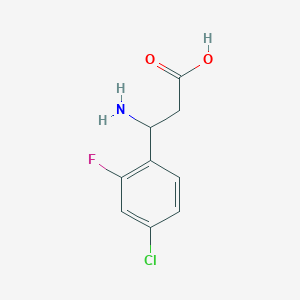![molecular formula C17H16ClF3IN5O B3019649 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide CAS No. 339018-01-8](/img/structure/B3019649.png)
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a trifluoromethyl group, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of a trifluoromethyl group and a pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, a compound with a similar structure was found to inhibit bacterial phosphopantetheinyl transferase, a key enzyme in bacterial metabolism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The trifluoromethyl group and the pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Agrochemicals and Crop Protection
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in the agrochemical industry. Specifically, TFMP derivatives are used to protect crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activity to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals and Drug Development
Several TFMP derivatives find applications in pharmaceuticals and veterinary medicine. For instance, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The distinct properties of TFMP, arising from its fluorine content and pyridine structure, contribute to its potential therapeutic applications .
Bacterial Phosphopantetheinyl Transferase Inhibition
The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) stands out as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). By targeting this enzyme, ML267 attenuates secondary metabolism and effectively thwarts bacterial growth. This dual-targeting approach is crucial for combating bacterial proliferation .
Anti-Fibrosis Activity
In the context of anti-fibrosis research, some derivatives related to our compound exhibit better activity than established drugs like Pirfenidone. These findings suggest potential applications in managing fibrotic conditions .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It binds to the active site of the enzyme, preventing it from catalyzing the post-translational modification essential for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of PPTase by the compound affects several biochemical pathways. One of the key pathways is the microbial fatty acid synthase (FAS) system . The FAS system is responsible for the production of palmitate, a primary membrane component, and the assembly of virulence-determining components of bacterial cell walls . The inhibition of PPTase leads to a reduction in the anabolic capacity of the FAS system, affecting cell viability and virulence .
Pharmacokinetics
The compound exhibits submicromolar inhibition of bacterial PPTase, with no activity toward the human orthologue . This suggests a high degree of selectivity, which is crucial for its bioavailability.
Result of Action
The compound’s action results in the attenuation of secondary metabolism and thwarting of bacterial growth . Specifically, it was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .
Propiedades
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3IN5O/c18-13-7-11(17(19,20)21)8-24-16(13)27-5-3-26(4-6-27)10-15(28)25-14-2-1-12(22)9-23-14/h1-2,7-9H,3-6,10H2,(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHKDYIEWLNAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)I)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)



![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)